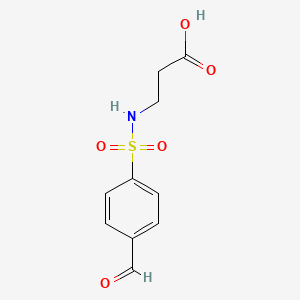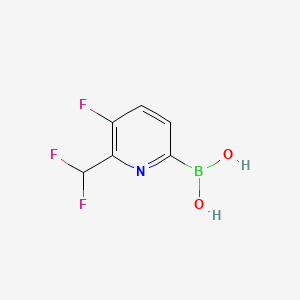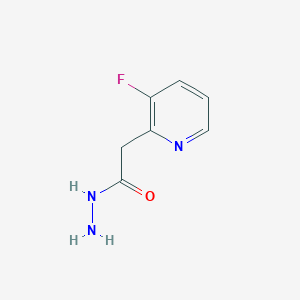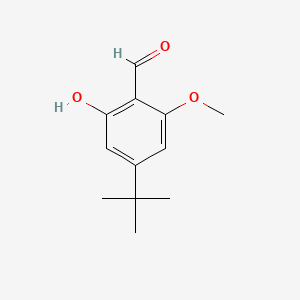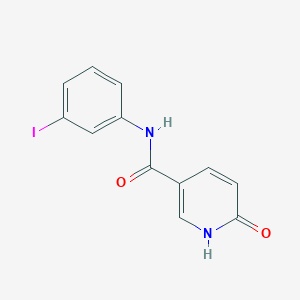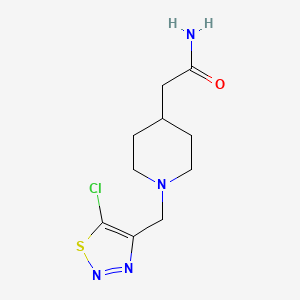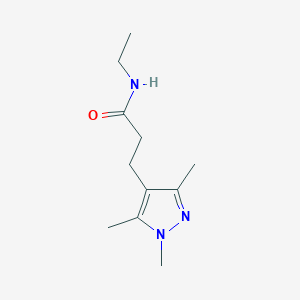
N-ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This compound is characterized by its unique structure, which includes an ethyl group, a trimethyl-substituted pyrazole ring, and a propanamide moiety. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it an environmentally friendly method .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but they typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of substituted derivatives.
Scientific Research Applications
N-ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, in antimicrobial applications, the compound may disrupt bacterial cell walls or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide include other pyrazole derivatives, such as:
- 1,3,5-trimethyl-1H-pyrazole
- 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide
- N-ethyl-1,3,5-trimethyl-1H-pyrazole
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of both an ethyl group and a propanamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H19N3O |
|---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
N-ethyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide |
InChI |
InChI=1S/C11H19N3O/c1-5-12-11(15)7-6-10-8(2)13-14(4)9(10)3/h5-7H2,1-4H3,(H,12,15) |
InChI Key |
QCUZBOVDBIMRMO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CCC1=C(N(N=C1C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


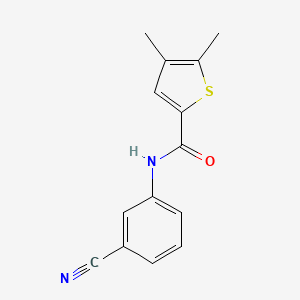
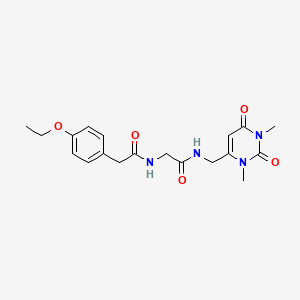

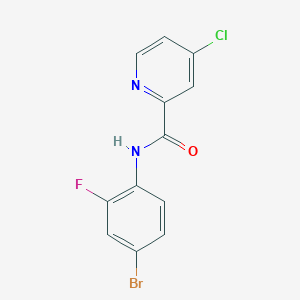

![n-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14908391.png)

